molecular formula C10H13N3O3 B2692307 N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide CAS No. 2361640-91-5

N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide

Cat. No. B2692307
CAS RN: 2361640-91-5
M. Wt: 223.232
InChI Key: COKMYVFOSKNPOC-UHFFFAOYSA-N
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Description

“N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide” is a chemical compound that has been studied in the context of environmental contaminants . It is related to sulfonylurea herbicides, which are used for pest elimination in both rural agricultural setups and urban dwellings .


Synthesis Analysis

The synthesis of compounds related to “N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide” has been studied . For instance, the synthesis of methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl] sulfamoyl}methyl)benzoate was investigated . The synthesis process involved solid-liquid extraction of the herbicide, followed by GC-MS and UV-visible spectrophotometry analysis .


Molecular Structure Analysis

The molecular structure of “N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide” and related compounds has been analyzed . For example, the crystal structure of a related compound, 2-(2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine, was studied .


Chemical Reactions Analysis

The chemical reactions involving “N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide” and related compounds have been analyzed . The main metabolites observed were pyrimidinamine and benzylsulfonamide . The rate of biodegradation achieved by Aspergillus niger and Penicillium chrysogenum was 95% and 71%, respectively .

Future Directions

Future research could focus on further understanding the degradation behavior of “N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide” and related compounds in different environments. This could help in the development of more effective strategies for the detoxification and management of these environmental contaminants .

properties

IUPAC Name

N-[(4,6-dimethoxypyrimidin-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-4-8(14)11-6-7-12-9(15-2)5-10(13-7)16-3/h4-5H,1,6H2,2-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKMYVFOSKNPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)CNC(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide

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